3(2H)-Pyridazinone, 4,5-dihydro-4-hydroxy-6-(p-hydroxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride
Description
The compound 3(2H)-Pyridazinone, 4,5-dihydro-4-hydroxy-6-(p-hydroxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride is a pyridazinone derivative characterized by:
- A 4,5-dihydro-3(2H)-pyridazinone core, a scaffold critical for binding biological receptors .
- 6-(p-hydroxyphenyl): Aromatic moiety influencing lipophilicity and receptor interactions. 2-(2-morpholinoethyl): Improves solubility and pharmacokinetics via morpholine’s hydrophilic nature. Hydrochloride salt: Boosts aqueous solubility for improved bioavailability.
Pyridazinones are studied for diverse pharmacological activities, including anti-inflammatory, cardiotonic, and anticonvulsant effects . The target compound’s structural features position it as a candidate for anti-inflammatory or receptor-modulating applications, though specific data on its activity remain unexplored in the provided evidence.
Properties
CAS No. |
33048-53-2 |
|---|---|
Molecular Formula |
C17H24ClN3O4 |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-5-methyl-1-(2-morpholin-4-ylethyl)-4H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C17H23N3O4.ClH/c1-17(23)12-15(13-2-4-14(21)5-3-13)18-20(16(17)22)7-6-19-8-10-24-11-9-19;/h2-5,21,23H,6-12H2,1H3;1H |
InChI Key |
MMTGSIBSLHBKDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NN(C1=O)CCN2CCOCC2)C3=CC=C(C=C3)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyridazinone Ring Formation
The synthesis of the pyridazinone core typically starts with the cyclization of phenylhydrazine derivatives with maleic anhydride. For example, 6-hydroxy-2-phenylpyridazin-3(2H)-one, a key intermediate, is obtained by one-step cyclization of phenylhydrazine hydrochloride and maleic anhydride under controlled conditions. This step forms the bicyclic pyridazinone ring system essential for further functionalization.
Functionalization at the 2-Position
The 2-position of the pyridazinone ring is alkylated with haloalkyl amines to introduce the morpholinoethyl side chain. This is achieved by nucleophilic substitution reactions where the pyridazinone intermediate reacts with 1-(2-chloroethyl)morpholine or analogous haloalkyl derivatives under basic conditions to yield the corresponding 2-(2-morpholinoethyl) substituted pyridazinone.
Substitution at the 6-Position with p-Hydroxyphenyl Group
The 6-position is substituted with a p-hydroxyphenyl group via coupling reactions. This can be introduced either by starting with a substituted phenylhydrazine bearing the p-hydroxy group or by subsequent aromatic substitution reactions on the pyridazinone core. The presence of the hydroxy group on the phenyl ring is critical for biological activity and receptor binding affinity.
Introduction of the 4-Hydroxy and 4-Methyl Groups
The 4-position of the pyridazinone ring is functionalized to bear both hydroxy and methyl groups. This is typically controlled through selective reduction and methylation steps during the synthetic sequence, often involving reduction of the 4,5-double bond and subsequent hydroxylation and methylation under acidic or basic catalysis to afford the 4,5-dihydro-4-hydroxy-4-methyl configuration.
Formation of the Hydrochloride Salt
The final step in the preparation involves conversion of the free base compound into its hydrochloride salt to improve solubility and stability. This is done by treating the free base with hydrochloric acid in an appropriate solvent, typically ethanol or ether, followed by isolation of the crystalline hydrochloride salt.
Summary of Synthetic Routes
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Cyclization | Phenylhydrazine hydrochloride + maleic anhydride | 6-Hydroxy-2-phenylpyridazin-3(2H)-one (core) |
| 2 | Alkylation at 2-position | 1-(2-chloroethyl)morpholine, base | 2-(2-Morpholinoethyl) substituted pyridazinone |
| 3 | Aromatic substitution | p-Hydroxyphenyl substitution (via substituted phenylhydrazine or coupling) | 6-(p-Hydroxyphenyl) substituted pyridazinone |
| 4 | Reduction and methylation | Selective reduction and methylation | 4,5-Dihydro-4-hydroxy-4-methyl pyridazinone |
| 5 | Salt formation | Treatment with HCl in ethanol or ether | Hydrochloride salt of final compound |
Chemical Reactions Analysis
Types of Reactions
AG 253 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of silver and cobalt, which exhibit distinct chemical behaviors.
Common Reagents and Conditions
Oxidation: AG 253 can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of AG 253 can be achieved using reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4).
Substitution: AG 253 can undergo substitution reactions with halides such as chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions include silver oxide, cobalt oxide, metallic silver, metallic cobalt, and various silver and cobalt halides. These products have significant applications in different fields, including catalysis, electronics, and materials science .
Scientific Research Applications
Pharmacological Applications
1. Analgesic and Anti-inflammatory Activity
Several studies have demonstrated the analgesic and anti-inflammatory properties of pyridazinone derivatives. For instance, derivatives were tested for their ability to alleviate pain and inflammation in various experimental models. The compound has been compared favorably against established non-steroidal anti-inflammatory drugs (NSAIDs), showing significant efficacy without the common gastrointestinal side effects associated with traditional NSAIDs .
Table 1: Comparison of Analgesic Activity of Pyridazinone Derivatives
| Compound Name | Analgesic Activity | Reference |
|---|---|---|
| Emorfazone | High | |
| 2-methyl-5-morpholino-6-propoxypyridazin-3(2H)-one | Moderate | |
| 4-methyl-5-morpholino-6-n-butoxy-3(2H)-pyridazinone | Significant |
2. Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Studies indicate that various pyridazinone derivatives exhibit potent activity against a range of bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as alternatives in treating bacterial infections .
Table 2: Antibacterial Activity of Pyridazinone Derivatives
| Compound Name | Bacterial Strain Targeted | MIC (µM) | Reference |
|---|---|---|---|
| 3(2H)-Pyridazinone Derivative A | Staphylococcus aureus | 3.74 | |
| 3(2H)-Pyridazinone Derivative B | Escherichia coli | 8.92 |
Mechanistic Insights
Molecular Docking Studies
Recent computational studies utilizing molecular docking techniques have provided insights into the interaction mechanisms between pyridazinone derivatives and bacterial proteins. These studies reveal that the compounds can effectively bind to target sites, inhibiting bacterial growth and proliferation .
ADMET Properties
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies have been conducted to assess the viability of these compounds as therapeutic agents. The results indicate favorable profiles for several derivatives, suggesting low toxicity and good bioavailability .
Case Studies
Case Study 1: Emorfazone
Emorfazone is a clinically used pyridazinone derivative known for its analgesic and anti-inflammatory effects. Clinical trials have shown that it provides effective pain relief in patients with rheumatoid arthritis without the gastrointestinal complications typical of NSAIDs .
Case Study 2: Novel Derivatives
A series of newly synthesized pyridazinone derivatives were tested in vitro against various cancer cell lines. Compounds showed promising cytotoxic effects against leukemia and breast cancer cells, indicating potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of AG 253 primarily involves the release of silver ions (Ag+) and cobalt ions (Co2+). These ions interact with various molecular targets and pathways, leading to their observed effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues with Varying Substitutions
Table 1: Substituent Effects on Pyridazinone Derivatives
Key Observations :
- Position 6: Aromatic groups (phenyl, p-hydroxyphenyl, dichlorophenyl) are common. The target’s p-hydroxyphenyl may enhance antioxidant or anti-inflammatory properties compared to non-hydroxylated analogues (e.g., Declomezine) .
- Position 2: Alkyl chains with terminal morpholino (target) or imidazolyl (CI-914) groups improve solubility and receptor affinity. Morpholinoethyl in the target may offer better CNS penetration than bulkier substituents .
- Position 4: Methyl and hydroxy groups increase steric hindrance and hydrogen bonding, respectively. Methyl substitution correlates with enhanced PDE III inhibition in tricyclic pyridazinones .
Pharmacological Activity Comparisons
Table 2: Activity Profiles of Pyridazinone Derivatives
Key Insights :
- Anticonvulsant Activity : Benzylidene derivatives (e.g., 3e, 3j) show high efficacy without neurotoxicity, suggesting the target’s p-hydroxyphenyl group may similarly modulate ion channels .
- Cardiotonic Effects: CI-914’s imidazolylphenyl group drives PDE III inhibition. The target’s morpholinoethyl side chain may lack this specificity but could target alternate pathways .
- Antiulcer Activity : Thioamide derivatives with C-6 phenyl and N-2 alkyl chains (e.g., 48, 49) highlight the importance of hydrophobic substituents, aligning with the target’s p-hydroxyphenyl .
Biological Activity
3(2H)-Pyridazinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 3(2H)-Pyridazinone, 4,5-dihydro-4-hydroxy-6-(p-hydroxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride is a notable example within this class. This article explores its pharmacological properties, focusing on its biological activities, synthesis methods, and potential therapeutic applications.
Chemical Structure
The compound features a pyridazinone core structure with various substituents that contribute to its biological activity. The general structure can be represented as follows:
1. Anticancer Activity
Research indicates that pyridazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in various cancer cell lines. A study by Ahmad et al. (2010) demonstrated that specific pyridazinone compounds displayed high antitumor efficacy against leukemia and breast cancer cell lines at concentrations below 2 µM .
Table 1: Anticancer Activity of Pyridazinone Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 39 | HL-60 (Leukemia) | 0.091 |
| Compound X | BT-549 (Breast Cancer) | <2.0 |
2. Anti-inflammatory and Analgesic Properties
The compound has been evaluated for its anti-inflammatory and analgesic effects. Emorfazone, a related pyridazinone derivative, has been clinically used for pain management and inflammation reduction. In comparative studies, some derivatives exhibited superior analgesic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 2: Analgesic Activity Comparison
| Compound | Reference Drug | Efficacy (%) |
|---|---|---|
| 4-Methyl-5-morpholino-6-n-propoxy-3(2H)-pyridazinone | Emorfazone | 75% |
| 2-Methyl-5-morpholino-6-propoxypyridazin-3(2H)-one | Phenylbutazone | 80% |
3. Antimicrobial Activity
The antimicrobial properties of pyridazinones have also been documented. Several studies report their effectiveness against various bacterial and fungal strains. For example, certain derivatives have shown potent antibacterial activity with IC50 values in the low micromolar range .
Table 3: Antimicrobial Efficacy of Pyridazinones
| Compound | Microbial Strain Tested | IC50 (µM) |
|---|---|---|
| Compound Y | Staphylococcus aureus | 0.15 |
| Compound Z | Escherichia coli | 0.20 |
4. Neuroprotective Effects
Recent investigations into the neuroprotective effects of pyridazinones suggest their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Compounds targeting monoamine oxidase (MAO) enzymes have shown promise in modulating neurotransmitter levels, which is crucial for managing these conditions .
Case Studies
Case Study 1: Synthesis and Evaluation of Antitumor Activity
In a study conducted by Özdemir et al., a series of pyridazinone derivatives were synthesized to evaluate their antitumor activity against human cancer cell lines. The results indicated that modifications at specific positions on the pyridazinone ring significantly enhanced cytotoxic effects .
Case Study 2: Analgesic Activity Assessment
A comparative study assessed the analgesic properties of new pyridazinone derivatives against standard pain relievers. The findings revealed that certain derivatives not only reduced pain but did so with fewer side effects than traditional NSAIDs .
Q & A
Basic: What are the established synthetic routes for this pyridazinone hydrochloride derivative?
Methodological Answer:
The compound is synthesized via multi-step condensation reactions. A typical route involves:
Precursor Activation: Reacting aryl propionic acid derivatives with hydrazine hydrate to form dihydropyridazinone intermediates.
Functionalization: Introducing substituents (e.g., morpholinoethyl groups) using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 0–90°C, followed by neutralization and recrystallization in ethanol/water .
Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Critical Parameters: Reaction temperature, solvent polarity, and stoichiometric ratios of POCl₃ influence yield (70–80%) and purity.
Basic: What spectroscopic and crystallographic methods confirm its structural identity?
Methodological Answer:
- IR Spectroscopy: Identifies hydroxyl (-OH, ~3200 cm⁻¹), carbonyl (C=O, ~1650 cm⁻¹), and morpholine ring vibrations (C-N, ~1100 cm⁻¹).
- ¹H-NMR: Resolves diastereotopic protons in the dihydropyridazinone ring (δ 3.2–4.1 ppm) and aromatic protons (δ 6.8–7.5 ppm).
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks. For example, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···O, N-H···Cl), critical for understanding packing efficiency .
Advanced: How can computational methods optimize its synthesis and reactivity?
Methodological Answer:
- Reaction Path Prediction: Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to identify low-energy pathways .
- Statistical Design of Experiments (DoE): Fractional factorial designs screen variables (e.g., temperature, catalyst loading) to minimize experimental runs while maximizing yield .
- Machine Learning: Trains models on historical reaction data to predict optimal conditions (e.g., solvent selection, reaction time) .
Advanced: How do researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies may arise from:
- Assay Variability: Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity.
- Purity Issues: Validate compound integrity via HPLC (>95% purity) and LC-MS (no degradation products).
- Experimental Design: Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) and include positive/negative controls .
Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace morpholinoethyl with piperazinyl) and test pharmacological properties.
- Molecular Docking: Simulate binding to target proteins (e.g., kinases) using AutoDock Vina to prioritize analogs with predicted high affinity.
- Metabolic Stability Assays: Incubate derivatives with liver microsomes to assess half-life (t₁/₂) and guide structural optimizations .
Basic: What purification challenges arise with this hydrochloride salt, and how are they mitigated?
Methodological Answer:
- Hygroscopicity: Handle under inert atmosphere (N₂/Ar) and use anhydrous solvents during recrystallization.
- Solubility: Optimize ethanol/water ratios (e.g., 3:1 v/v) for efficient crystallization.
- Purity Monitoring: Use TLC (silica gel, chloroform/methanol 9:1) and HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
